An In-depth Technical Guide to 1H-Azirino[2,1-a]isoindole(9CI): Structure, Proposed Synthesis, and Potential Applications
An In-depth Technical Guide to 1H-Azirino[2,1-a]isoindole(9CI): Structure, Proposed Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound 1H-Azirino[2,1-a]isoindole. Due to its limited presence in current literature, this document serves as a foundational resource, detailing its deduced chemical structure and formula. A plausible, detailed synthetic protocol is proposed, leveraging established methodologies in heterocyclic chemistry. Furthermore, the guide explores the predicted chemical properties, reactivity, and potential applications of this molecule, particularly within the realms of synthetic chemistry and drug discovery. This document is intended to be a valuable resource for researchers interested in the exploration and utilization of new aza-heterocyclic frameworks.
Chemical Structure and Formula
The systematic name 1H-Azirino[2,1-a]isoindole(9CI) describes a tricyclic heterocyclic system. The name is deconstructed as follows:
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Isoindole : This is the parent heterocyclic system, which consists of a benzene ring fused to a pyrrole ring.[1][2]
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Azirino : This prefix indicates the fusion of an azirine ring, a three-membered unsaturated heterocycle containing a nitrogen atom.
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[2,1-a] : This descriptor specifies the mode of fusion between the azirine and isoindole rings. The numbers '2,1' refer to the atoms of the azirine ring, and the letter 'a' corresponds to the bond between the N1 and C7a atoms of the isoindole nucleus.
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1H : This indicates the presence of a hydrogen atom on the nitrogen of the azirine ring, which implies a 2H-azirine tautomeric form fused to the isoindole system.
Based on this nomenclature, the chemical structure of 1H-Azirino[2,1-a]isoindole is as follows:
![Chemical structure of 1H-Azirino[2,1-a]isoindole](httpshttps://i.imgur.com/your_image.png)
Molecular Formula: C₉H₇N
Molecular Weight: 129.16 g/mol
Proposed Synthetic Pathway
The synthesis of fused heterocyclic systems often employs intramolecular cyclization strategies. For the construction of the 1H-Azirino[2,1-a]isoindole scaffold, an intramolecular 1,3-dipolar cycloaddition of an azide onto an alkene is a highly plausible and efficient method.[3][4][5] This approach has been successfully utilized for the synthesis of various isoindole derivatives.[6][7]
The proposed synthetic route commences with a readily available starting material, 2-vinylbenzaldehyde, and proceeds through the formation of a key azide intermediate.
Experimental Protocol
Step 1: Synthesis of (E)-3-(2-vinylphenyl)prop-2-en-1-ol
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To a solution of 2-vinylbenzaldehyde (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-3-(2-vinylphenyl)prop-2-en-1-ol.
Step 2: Synthesis of (E)-1-(3-azidoprop-1-en-1-yl)-2-vinylbenzene
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To a solution of (E)-3-(2-vinylphenyl)prop-2-en-1-ol (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
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Stir the reaction mixture at 0 °C for 1 hour.
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Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure to obtain the crude mesylate.
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Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (2.0 eq).
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Heat the reaction mixture to 60 °C and stir for 4 hours.
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After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield (E)-1-(3-azidoprop-1-en-1-yl)-2-vinylbenzene.
Step 3: Synthesis of 1H-Azirino[2,1-a]isoindole
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Dissolve (E)-1-(3-azidoprop-1-en-1-yl)-2-vinylbenzene (1.0 eq) in a suitable high-boiling point solvent such as toluene or xylene.
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Heat the solution to reflux (approximately 110-140 °C) and monitor the reaction by thin-layer chromatography (TLC).
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The intramolecular 1,3-dipolar cycloaddition of the azide onto the vinyl group will proceed, followed by the extrusion of dinitrogen gas to form the azirine ring.
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Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1H-Azirino[2,1-a]isoindole.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 1H-Azirino[2,1-a]isoindole.
Predicted Chemical Properties and Reactivity
The chemical properties of 1H-Azirino[2,1-a]isoindole are expected to be a composite of its constituent azirine and isoindole rings.
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Aromaticity and Stability: The isoindole moiety possesses a degree of aromatic character, though it is generally less stable than its isomer, indole.[1][2] The fusion of the highly strained azirine ring is likely to decrease the overall stability of the molecule. The 2H-azirine ring itself is not aromatic and is known for its high ring strain, making it susceptible to ring-opening reactions.[8][9]
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Reactivity: The high ring strain of the azirine ring is the dominant factor governing the reactivity of 1H-Azirino[2,1-a]isoindole.
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Nucleophilic Ring-Opening: The azirine ring is expected to be highly susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a hallmark of aziridines and azirines and provides a pathway to more complex nitrogen-containing molecules.[10][11] The regioselectivity of the ring-opening will be influenced by steric and electronic factors of the substituent on the nucleophile.
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Thermal and Photochemical Reactivity: Azirines are known to undergo thermal and photochemical rearrangements.[12] Upon heating or irradiation, 2H-azirines can cleave to form vinyl nitrenes or nitrile ylides, which are highly reactive intermediates that can participate in various cycloaddition and insertion reactions.[8][13] This property makes 1H-Azirino[2,1-a]isoindole a potential precursor for the synthesis of more complex heterocyclic systems.
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-
Spectroscopic Characteristics:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoindole ring system, as well as signals for the protons on the azirine ring.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the highly shielded carbons of the strained azirine ring.[12]
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IR Spectroscopy: The infrared spectrum should exhibit characteristic C-H stretching frequencies for the aromatic and aliphatic protons, as well as C=C and C=N stretching vibrations.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
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Potential Applications
While the specific applications of 1H-Azirino[2,1-a]isoindole are yet to be explored, its unique structural features suggest potential utility in several areas of chemical science.
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Synthetic Intermediate: The high reactivity of the fused azirine ring makes this molecule a valuable synthon for the construction of more complex nitrogen-containing heterocycles. Ring-opening and rearrangement reactions could provide access to novel molecular scaffolds that are not easily accessible by other means.
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Medicinal Chemistry: The isoindole core is present in a number of biologically active natural products and pharmaceutical agents.[2][14] The introduction of the strained azirine ring could lead to novel analogues with unique pharmacological profiles. The compound could serve as a scaffold for the development of new therapeutic agents.
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Materials Science: Isoindole derivatives have been investigated for their fluorescent properties and potential use in organic light-emitting devices (OLEDs).[4] The electronic properties of 1H-Azirino[2,1-a]isoindole could be of interest for applications in materials science, although further investigation is required.
Conclusion
1H-Azirino[2,1-a]isoindole represents a novel and intriguing heterocyclic system with significant potential for further research. This technical guide has provided a detailed analysis of its deduced structure and a plausible synthetic route for its preparation. The predicted chemical properties, dominated by the reactivity of the strained azirine ring, suggest its utility as a versatile synthetic intermediate. Future experimental studies are warranted to validate the proposed synthesis, characterize the compound's properties, and explore its potential applications in synthetic chemistry, medicinal chemistry, and materials science.
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